5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H15Cl2N3O2S2 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is 474.9982745 g/mol and the complexity rating of the compound is 825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Activity
Compounds related to 5-(3,4-dichlorobenzylidene) have been studied for their potential anti-cancer properties. Ghorab et al. (2014) explored the synthesis of various pyrazolone derivatives with biologically active moieties, demonstrating their effectiveness against human tumor breast cancer cell lines, such as MCF7 (Ghorab, El-Gazzar, & Alsaid, 2014).
Antimicrobial Activity
The antimicrobial potential of5-(3,4-dichlorobenzylidene)-related compounds has also been a focus of research. Asiri and Khan (2010) synthesized Schiff bases containing pyrazolone, which showed moderate to good antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010). Additionally, Patel et al. (2013) prepared thiazolidin-4-one derivatives and evaluated their antimicrobial activities, highlighting the significance of these compounds in antimicrobial research (Patel, Gor, Patel, & Shah, 2013).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2- related compounds and found significant anti-inflammatory activity in several of these derivatives, highlighting the potential use of these compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Synthesis and Characterization
Fadda et al. (2012) explored the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, offering insights into the synthesis processes of these compounds (Fadda, Etman, El-Seidy, & Elattar, 2012). Also, Kumar et al. (2018) conducted synthesis, structure characterization, and biological studies on a new aromatic hydrazone and its transition metal complexes, contributing to the understanding of the structural and functional aspects of such compounds (Kumar, Biju, & Sadasivan, 2018).
properties
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S2/c1-12-18(20(28)26(24(12)2)14-6-4-3-5-7-14)25-19(27)17(30-21(25)29)11-13-8-9-15(22)16(23)10-13/h3-11H,1-2H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZDZAQRJMNRNX-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3,4-dichlorobenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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